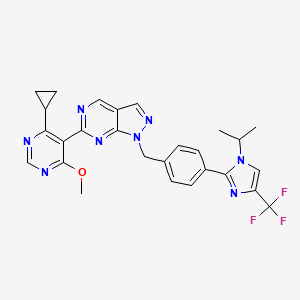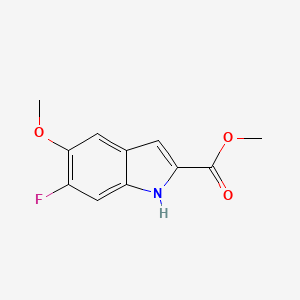![molecular formula C8H13N3S B6603922 2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE CAS No. 642092-89-5](/img/structure/B6603922.png)
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE is a heterocyclic compound containing a pyrimidine ring substituted with an aminobutyl group and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mécanisme D'action
Target of Action
The primary target of 4-(pyrimidin-2-ylsulfanyl)butan-1-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound acts as an inhibitor of PLK4 . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of its substrates. This inhibitory activity disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, the compound disrupts centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability and efficacy as a drug .
Result of Action
The inhibition of PLK4 by 4-(pyrimidin-2-ylsulfanyl)butan-1-amine can lead to cell cycle arrest and apoptosis . At the cellular level, it has shown excellent antiproliferative activity against breast cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the cyclization of 2-halo derivatives with sulfur-containing reagents under specific conditions . Another approach involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its potential therapeutic applications in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE include other pyrimidine derivatives with different substituents, such as:
- This compound-5-CARBONITRILE
- This compound-6-CARBOXYLATE .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-pyrimidin-2-ylsulfanylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-4-1-2-7-12-8-10-5-3-6-11-8/h3,5-6H,1-2,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPJHLGVAOMBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B6603919.png)
